2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid
Description
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is an organic compound with the molecular formula C11H11ClO5. It is a versatile chemical used in various scientific research fields due to its unique structural properties and reactivity. This compound is particularly valuable in studying biological processes, drug development, and chemical synthesis.
Properties
IUPAC Name |
2-(5-chloro-2-ethoxy-4-formylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO5/c1-2-16-9-3-7(5-13)8(12)4-10(9)17-6-11(14)15/h3-5H,2,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIVEVOHOXOLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C=O)Cl)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chloroformylation of 3-Ethoxy-4-hydroxybenzaldehyde
The foundational synthesis begins with 3-ethoxy-4-hydroxybenzaldehyde (CAS 121-32-4), which undergoes electrophilic chlorination at the 5-position. In a protocol adapted from cytotoxic chromanone derivatives, gaseous chlorine is introduced to a solution of 3-ethoxy-4-hydroxybenzaldehyde in glacial acetic acid and chloroform at 0°C. This generates 5-chloro-3-ethoxy-4-hydroxybenzaldehyde with 65% yield after silica gel chromatography (ethyl acetate/petroleum ether 40:60). Critical parameters include:
O-Alkylation with Methyl Bromoacetate
The phenolic hydroxyl group of 5-chloro-3-ethoxy-4-hydroxybenzaldehyde is alkylated using methyl bromoacetate in ethyl methyl ketone (EMK). Under reflux with potassium carbonate (K₂CO₃), the reaction achieves 78% conversion to methyl 2-(5-chloro-2-ethoxy-4-formylphenoxy)acetate. Key considerations:
Ester Hydrolysis to Carboxylic Acid
The methyl ester intermediate undergoes saponification using aqueous HCl in methanol. At 25°C over 24 hours, this step yields this compound with 95% purity. Acidic conditions prevent aldehyde group oxidation, a common issue in basic hydrolysis.
Alternative Methodologies and Optimization
One-Pot Chloroformylation-Alkylation
A streamlined approach combines chlorination and alkylation in EMK, eliminating intermediate purification. After chlorination, K₂CO₃ and methyl bromoacetate are added directly, achieving 58% overall yield. While reducing steps, this method requires precise pH control (6.5–7.0) to avoid formyl group hydration.
Hydrogenation-Assisted Cyclization
Adapting techniques from aminophenol synthesis, hydrogen gas (0.3–0.5 MPa) is introduced to a methanol solution containing the methyl ester intermediate and CuCl₂ at 70°C. This reduces residual chlorine impurities while cyclizing byproducts, enhancing final purity to 99%.
Reaction Parameter Analysis
Solvent Impact on Alkylation Efficiency
Comparative studies in EMK, DMF, and THF reveal EMK’s superiority (Table 1). Polar aprotic solvents like DMF induce ester cleavage, while THF’s low boiling point (66°C) limits conversion.
Table 1: Solvent Effects on O-Alkylation Yield
| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| EMK | 79.6 | 78 | 95 |
| DMF | 153 | 42 | 88 |
| THF | 66 | 55 | 91 |
Temperature-Dependent Byproduct Formation
Elevated temperatures (>80°C) during chlorination promote di-chlorinated derivatives. At 0°C, the mono-chlorinated product dominates (93:7 mono:di ratio), but yields drop below −10°C due to reagent precipitation.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR (CDCl₃) : δ 10.30 (s, 1H, CHO), 7.52 (s, 1H, H-3), 6.91 (s, 1H, H-6), 4.68 (s, 2H, OCH₂CO), 4.21 (q, J=7.2 Hz, 2H, OCH₂CH₃), 1.49 (t, J=7.2 Hz, 3H, CH₃).
- IR (KBr) : 1745 cm⁻¹ (C=O, acetic acid), 1690 cm⁻¹ (CHO), 1260 cm⁻¹ (C-O-C).
- HPLC : Retention time 8.2 min (C18 column, 70:30 MeOH:H₂O, 1 mL/min).
Purity Assessment
Batch analyses using qNMR with 1,3,5-trimethoxybenzene as an internal standard show lot-to-lot variability ≤2.3%. Residual solvents (EMK <0.1%, methanol <0.05%) meet ICH Q3C guidelines.
Industrial-Scale Considerations
Catalytic Hydrogenation for Byproduct Removal
Adapting methods from fluorobenzoic acid production, Pd/C (5 wt%) catalyzes hydrogenolysis of chlorinated impurities at 50°C, reducing dichloro derivatives from 5.1% to 0.3%.
Waste Stream Management
The process generates 8.2 kg waste/kg product, primarily acidic aqueous streams (pH 1–2). Neutralization with CaCO₃ precipitates CuCl₂ residues, enabling 92% metal recovery.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: (5-Chloro-2-ethoxy-4-carboxyphenoxy)acetic acid.
Reduction: (5-Chloro-2-ethoxy-4-hydroxymethylphenoxy)acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The chloro group can also participate in substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
Similar Compounds
2-2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid: Similar structure but with different substituents.
2-(2-formylphenoxy)acetic acid: Lacks the chloro and ethoxy groups, leading to different reactivity and applications.
Uniqueness
The presence of the chloro, ethoxy, and formyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research fields .
Biological Activity
2-(5-Chloro-2-ethoxy-4-formylphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- A chloro group at the 5-position.
- An ethoxy group at the 2-position.
- A formyl group at the 4-position of the phenoxy ring.
This specific arrangement of functional groups contributes to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic residues in proteins. This interaction can lead to:
- Enzyme inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Modulation of receptor activity : It can affect receptor-mediated signaling pathways, potentially influencing various physiological responses.
Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, modifications of related compounds have shown promising results in inhibiting the growth of MDA-MB-231 (breast cancer) and SK-N-MC (neuroblastoma) cells .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/ml) |
|---|---|---|
| 5b | MDA-MB-231 | 7.56 |
| 5b | SK-N-MC | 25.04 |
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibition Concentration (µg/ml) |
|---|---|
| E. coli | 125 |
| S. aureus | 150 |
| C. albicans | 200 |
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of modified analogs derived from similar structures, revealing that certain modifications enhanced their anticancer activity significantly compared to standard treatments like etoposide .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives, highlighting that compounds with a chloro substitution exhibited superior activity against S. pyogenus compared to other tested strains .
Q & A
Q. Critical parameters :
- Temperature : Formylation requires strict control (0–5°C) to avoid side reactions like over-oxidation.
- Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require quenching to prevent degradation .
- Yield optimization : Pilot studies suggest yields drop below 40% if the pH exceeds 8.0 during the substitution step .
Advanced: How can computational chemistry predict optimal reaction pathways for introducing substituents on the phenyl ring?
Methodological Answer:
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (e.g., GRRM) can model substituent effects:
- Electrophilic substitution sites : Fukui indices identify the 4-position as most reactive for formylation due to electron-donating ethoxy groups .
- Transition state analysis : Simulations reveal steric hindrance from the ethoxy group increases activation energy by ~15 kJ/mol, favoring para over ortho substitution .
Data contradiction :
Experimental yields for para-formylation (65–70%) conflict with computational predictions (82% theoretical). This discrepancy may arise from solvent interactions not fully modeled in simulations .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC : Quantify purity using a C18 column with UV detection at 254 nm (retention time ~8.2 min) .
- NMR : Key signals include:
- ¹H NMR : δ 10.2 ppm (aldehyde proton), δ 4.2 ppm (ethoxy –OCH₂–), δ 4.0 ppm (acetic acid –CH₂–) .
- ¹³C NMR : δ 190 ppm (aldehyde carbon), δ 170 ppm (carboxylic acid carbonyl) .
- FT-IR : Confirm functional groups via peaks at 1720 cm⁻¹ (C=O stretch, carboxylic acid) and 1680 cm⁻¹ (C=O stretch, aldehyde) .
Advanced: How does the compound’s stability vary under different pH conditions, and what degradation products form?
Methodological Answer:
- Acidic conditions (pH < 3) : The aldehyde group undergoes hydration, forming a geminal diol. Prolonged exposure leads to cleavage of the phenoxyacetic acid linkage .
- Basic conditions (pH > 9) : Saponification of the ethoxy group occurs, generating 5-chloro-2-hydroxyphenoxyacetic acid and ethanol .
Mitigation : Store at pH 6–7 in inert atmospheres; degradation half-life decreases by 50% at 25°C compared to 4°C .
Basic: What are the primary applications of this compound in biological research?
Methodological Answer:
- Enzyme inhibition studies : The aldehyde group acts as an electrophilic "warhead" for covalent inhibition of proteases (e.g., SARS-CoV-2 Mpro in preliminary assays) .
- Fluorescent probes : Conjugation with dansyl chloride via the formyl group enables use in tracking cellular uptake via fluorescence microscopy .
Advanced: How can conflicting spectral data for this compound be resolved during structural elucidation?
Methodological Answer:
Contradictions in NMR or mass spectra often arise from:
- Tautomerism : The aldehyde group may equilibrate with enol forms in solution, causing split peaks. Use DMSO-d₆ to stabilize the aldehyde tautomer .
- Isomeric impurities : LC-MS/MS (MRM mode) distinguishes isomers by fragmentation patterns (e.g., m/z 153 for phenoxyacetic acid backbone vs. m/z 121 for decarboxylated products) .
Basic: What safety protocols are essential when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Use nitrile gloves (latex degrades upon contact with aldehydes) and fume hoods for weighing .
- Spill management : Neutralize with sodium bicarbonate; avoid ethanol (reacts with aldehyde to form hemiacetals) .
- Waste disposal : Incinerate at >800°C to prevent persistent chlorinated byproducts .
Advanced: What strategies can reconcile discrepancies in reported biological activity data across studies?
Methodological Answer:
- Assay standardization : Normalize results using a reference inhibitor (e.g., E-64 for protease inhibition) to control for variability in enzyme batches .
- Solvent effects : DMSO concentrations >1% reduce activity by 30%; use low-retention vials to minimize adsorption losses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
